Einecs 282-324-4

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-324-4 is a regulatory identifier for a commercially available chemical compound. The compound’s inclusion in EINECS implies it has undergone standardized categorization for environmental and toxicological assessments, aligning with REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) guidelines .

Properties

CAS No. |

84176-58-9 |

|---|---|

Molecular Formula |

C15H29N5O2 |

Molecular Weight |

311.42 g/mol |

IUPAC Name |

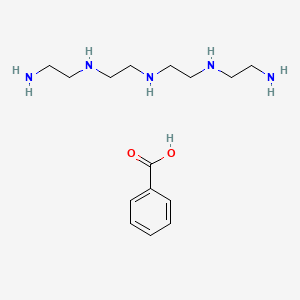

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;benzoic acid |

InChI |

InChI=1S/C8H23N5.C7H6O2/c9-1-3-11-5-7-13-8-6-12-4-2-10;8-7(9)6-4-2-1-3-5-6/h11-13H,1-10H2;1-5H,(H,8,9) |

InChI Key |

AAHMKFJKDKEURM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 282-324-4 involve various synthetic routes and reaction conditions. Industrial production methods typically include large-scale chemical synthesis processes that ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Einecs 282-324-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound .

Scientific Research Applications

Einecs 282-324-4 has a wide range of scientific research applications. It is used in chemistry for various synthesis processes, in biology for studying biochemical pathways, in medicine for developing pharmaceuticals, and in industry for manufacturing various products .

Mechanism of Action

The mechanism of action of Einecs 282-324-4 involves its interaction with specific molecular targets and pathways. These interactions result in various biochemical effects that are utilized in different scientific and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural comparisons of EINECS 282-324-4 with analogous compounds are typically conducted using computational tools like PubChem 2D fingerprints and the Tanimoto index. For example, compounds with ≥70% Tanimoto similarity are classified as structural analogs . A hypothetical similarity analysis (based on methodologies in and ) might yield:

| Compound | CAS No. | Tanimoto Similarity | Key Functional Groups |

|---|---|---|---|

| This compound | Not Provided | Reference | Likely fluorinated alkyl chains |

| (E)-4-methoxy-4-oxobut-2-enoic acid | 3052-50-4 | 1.00 | Carboxylic acid, ester |

| Quaternary ammonium compounds | 91081-09-3 | 0.92 | Perfluoroalkenyl, chloride |

| Pyridinium derivatives | 25935-14-2 | 0.87 | Fluorinated alkyl, iodide |

Note: Data extrapolated from structural analogs in , and 17.

Physicochemical Properties

EINECS compounds are benchmarked for bioavailability-related properties such as logP (octanol-water partition coefficient), water solubility, and molecular weight. highlights that ERGO reference substances (including EINECS entries) occupy a significant portion of the physicochemical property space, particularly for bioavailable compounds. For instance:

Toxicological Profiles

Machine learning models like RASAR (Read-Across Structure Activity Relationships) enable toxicity predictions by linking EINECS compounds to labeled analogs. For example:

- A subset of 1,387 labeled REACH Annex VI compounds can predict hazards for 33,000 EINECS substances, including 282-324-4, with high confidence .

- Fluorinated analogs (e.g., perfluorinated quaternary ammonium salts) often show persistence and bioaccumulation risks, warranting stricter regulatory scrutiny .

Regulatory and Commercial Overlap

This compound likely shares regulatory challenges with perfluorinated compounds (PFCs), such as restrictions under the Stockholm Convention. Commercial analogs like CAS 92129-34-5 (a perfluoroalkenyl sulfate) exhibit similar industrial applications in surfactants and coatings but face phase-out trends due to environmental concerns .

Research Findings and Data Gaps

- Coverage Efficiency : A small subset of labeled compounds (1,387) can predict properties for over 33,000 EINECS substances, highlighting the efficiency of read-across methods .

- Limitations : Structural similarity metrics may overlook stereochemical or metabolic differences, leading to false negatives in toxicity predictions .

- Critical Data Needs : Full disclosure of synthetic pathways, purity, and ecotoxicological endpoints (e.g., LC50 for aquatic organisms) is often missing for EINECS entries, complicating risk assessments .

Q & A

Q. Methodological Answer :

- Step 1 : Perform NMR analysis to confirm molecular structure by matching peak assignments to known spectra.

- Step 2 : Use HPLC with a UV-Vis detector to quantify impurities; calculate purity percentages using area-under-the-curve (AUC) methods.

- Step 3 : Validate results through inter-laboratory comparisons or spiking experiments with known standards.

What experimental design considerations are critical for studying the physicochemical properties of this compound?

Basic Research Question

Focus on controlling variables such as temperature, solvent polarity, and pH. Use factorial designs to evaluate interactions between variables. For example:

| Variable | Range Tested | Measurement Technique |

|---|---|---|

| Temperature | 25°C–60°C | Differential Scanning Calorimetry (DSC) |

| Solvent Polarity | Water to Hexane | Solubility assays |

| pH | 2–12 | Potentiometric titration |

Replicate experiments at least three times to ensure statistical robustness. Apply ANOVA to assess significance of observed changes .

How can conflicting data on the reactivity of this compound be resolved in cross-study comparisons?

Advanced Research Question

Address discrepancies by:

- Systematic Error Analysis : Audit methodologies (e.g., reaction conditions, catalyst purity) across studies.

- Multi-Method Validation : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling (DFT calculations) to reconcile observed vs. theoretical reaction rates.

- Meta-Analysis : Pool datasets from peer-reviewed studies and apply Bayesian statistics to identify outliers or confounding variables .

Q. Example Workflow :

Compile kinetic data from 5+ studies.

Normalize variables (e.g., temperature, solvent).

Use Cohen’s d to quantify effect size differences.

What advanced techniques are recommended for elucidating the degradation pathways of this compound under environmental conditions?

Advanced Research Question

Combine isotopic labeling (e.g., ¹⁴C-tracing) with high-resolution mass spectrometry (HRMS) to track degradation intermediates. For mechanistic insights:

- Experimental : Simulate environmental conditions (UV exposure, microbial activity) in controlled bioreactors.

- Computational : Apply molecular dynamics simulations to predict bond cleavage preferences.

Q. Data Analysis :

- Use principal component analysis (PCA) to cluster degradation products.

- Compare half-lives under varying conditions using first-order kinetics models .

How should researchers design a study to investigate the thermodynamic stability of this compound in complex matrices?

Basic Research Question

Adopt a tiered approach:

Screening Phase : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months).

Validation Phase : Apply Arrhenius equations to extrapolate long-term stability.

Matrix Complexity : Test stability in biological fluids (e.g., plasma) using LC-MS/MS for quantification.

Q. Key Metrics :

- ΔG (Gibbs free energy) calculated via DSC.

- Degradation rate constants (k) derived from time-series data .

What statistical approaches are optimal for analyzing dose-response relationships involving this compound in biological assays?

Advanced Research Question

Use nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Validate models via:

- Goodness-of-Fit Tests : Calculate R² and AIC values.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.

Q. Example Table :

| Model | R² | AIC | EC₅₀ (µM) |

|---|---|---|---|

| Hill Equation | 0.98 | 45.2 | 12.3 ± 1.5 |

| Log-Logistic | 0.96 | 52.1 | 14.1 ± 2.1 |

Reference peer-reviewed software (e.g., GraphPad Prism) for reproducibility .

How can researchers ensure methodological rigor when studying the adsorption behavior of this compound on nanomaterials?

Advanced Research Question

- Control Experiments : Include blank nanomaterials and competitive adsorbates.

- Isotherm Models : Fit data to Langmuir, Freundlich, or BET models; report χ² values.

- Surface Characterization : Use TEM and XPS to correlate adsorption capacity with surface morphology/chemistry.

Data Contradiction Resolution :

If isotherm models conflict, conduct sensitivity analysis to identify dominant factors (e.g., pH, ionic strength) .

What protocols mitigate bias in ecotoxicological studies of this compound?

Basic Research Question

- Blinding : Randomize sample processing and analysis.

- Positive/Negative Controls : Include reference toxicants (e.g., CuSO₄ for aquatic toxicity).

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies; justify sample sizes via power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.